Target Pathway Specificity: JAK3 Inhibition vs. Pim, PDK1, and TLR7/8 Antagonism
The (3S,5S) stereoisomer (CAS 951163-61-4) is uniquely validated for the synthesis of pyrrolopyrazinylureas that act as JAK inhibitors, with a particular selectivity for JAK3 [1]. Compounds derived from this intermediate exhibit an IC50 of 10 nanomolar or less against JAK3 in in vitro biochemical assays [1][2]. This contrasts sharply with other isomers, which are used to synthesize inhibitors for entirely different kinase targets .
| Evidence Dimension | Therapeutic Target Pathway Enabled by the Intermediate |
|---|---|
| Target Compound Data | JAK3 kinase inhibition (IC50 ≤ 10 nM for final drug candidates) |
| Comparator Or Baseline | (3S,5R) isomer: Pim kinase inhibitors; (3R,5S) isomer: TLR7/8 antagonists; (3R,5R) isomer: PDK1 inhibitors |
| Quantified Difference | Qualitatively distinct therapeutic targets (JAK vs. Pim vs. PDK1 vs. TLR7/8) |
| Conditions | Based on the intended use of the chiral intermediate in published patent applications |
Why This Matters
This defines the entire therapeutic area; purchasing this specific isomer is the sole entry point for developing a particular class of JAK inhibitors.
- [1] Bamberg, J.T., et al. (2011). US Patent 8,012,974: Pyrrolopyrazinyl urea kinase inhibitors. U.S. Patent and Trademark Office. View Source
- [2] Bamberg, J.T., et al. (2010). WO Patent 2010063634A1: Pyrrolopyrazinyl urea kinase inhibitors. World Intellectual Property Organization. View Source
